molecular formula C9H13NO2S B179989 2-Ethyl-4-methylbenzenesulfonamide CAS No. 199590-68-6

2-Ethyl-4-methylbenzenesulfonamide

Cat. No.: B179989
CAS No.: 199590-68-6
M. Wt: 199.27 g/mol
InChI Key: IOJBGZHUBWDBNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-methylbenzenesulfonamide is a benzenesulfonamide derivative offered for research and development purposes. As a class, benzenesulfonamide-containing compounds are of significant scientific interest due to their wide range of potential pharmacological activities, which have historically included antibacterial and diuretic properties . Researchers explore these compounds as key intermediates and scaffolds in medicinal chemistry, particularly in the design and synthesis of novel bioactive molecules . This compound is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety information, including relevant Hazard and Precautionary Statements, should be consulted before handling. Handle with appropriate personal protective equipment in a well-ventilated area and avoid release into the environment . Note: Specific research applications and mechanistic data for this exact isomer are not fully detailed in the public domain. The information provided is based on the general characteristics of benzenesulfonamide compounds.

Properties

CAS No.

199590-68-6

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-ethyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C9H13NO2S/c1-3-8-6-7(2)4-5-9(8)13(10,11)12/h4-6H,3H2,1-2H3,(H2,10,11,12)

InChI Key

IOJBGZHUBWDBNR-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)C)S(=O)(=O)N

Canonical SMILES

CCC1=C(C=CC(=C1)C)S(=O)(=O)N

Synonyms

Benzenesulfonamide, 2-ethyl-4-methyl- (9CI)

Origin of Product

United States

Preparation Methods

Sulfonation of Substituted Aromatic Precursors

The starting material, 2-ethyl-4-methyltoluene, would require sulfonation at the para position to the methyl group. Sulfonation with concentrated sulfuric acid or oleum introduces the sulfonic acid group, which is subsequently converted to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Reaction with aqueous ammonia yields the sulfonamide.

Example reaction pathway:

  • Sulfonation:
    2-Ethyl-4-methyltoluene+H2SO42-Ethyl-4-methylbenzenesulfonic acid\text{2-Ethyl-4-methyltoluene} + \text{H}_2\text{SO}_4 \rightarrow \text{2-Ethyl-4-methylbenzenesulfonic acid}

  • Chlorination:
    Sulfonic acid+PCl52-Ethyl-4-methylbenzenesulfonyl chloride\text{Sulfonic acid} + \text{PCl}_5 \rightarrow \text{2-Ethyl-4-methylbenzenesulfonyl chloride}

  • Amidation:
    Sulfonyl chloride+NH3This compound\text{Sulfonyl chloride} + \text{NH}_3 \rightarrow \text{this compound}

This method’s efficacy depends on the regioselectivity of sulfonation, which is influenced by the directing effects of existing substituents. The methyl group (ortho/para-directing) and ethyl group (meta-directing due to steric hindrance) may complicate site-specific sulfonation.

Catalytic and Green Chemistry Approaches

Recent patents highlight innovations in catalysis and solvent selection to improve yield and sustainability, though these focus on imidazole derivatives. Key principles from these works can be extrapolated:

Catalytic Dehydrogenation and Ring-Closing Reactions

The synthesis of 2-ethyl-4-methylimidazole involves cyclization and dehydrogenation steps using Raney nickel or palladium-carbon (Pd/C) catalysts. For sulfonamides, analogous dehydrogenation steps are unnecessary, but Pd/C’s stability (vs. pyrophoric Raney nickel) makes it a candidate for reductive amination or deprotection steps.

Solvent and Byproduct Management

The use of aromatic hydrocarbons (e.g., xylene) for azeotropic water removal in imidazole synthesis could be adapted to sulfonamide production to drive sulfonation or amidation reactions to completion.

Functionalization of Preformed Sulfonamides

The synthesis of N-acetyl-4-methylbenzenesulfonamide from Chloramine-T (N-chloro-p-toluenesulfonamide) via acetylation demonstrates the feasibility of modifying sulfonamide side chains. For this compound, this suggests:

Direct Alkylation of Sulfonamide Intermediates

Introducing the ethyl group via Friedel-Crafts alkylation post-sulfonation is challenging due to the deactivating nature of the sulfonamide group. Alternatively, starting with a pre-alkylated aromatic precursor (e.g., 2-ethyltoluene) ensures correct substituent positioning before sulfonation.

Comparative Analysis of Methods

While no direct data for this compound exists in the provided sources, Table 1 extrapolates insights from related syntheses:

Table 1: Adaptable Methodologies from Literature

MethodKey StepsCatalysts/SolventsYield (%)Relevance to Target Compound
SulfonationSulfonation → Chlorination → AmidationH₂SO₄, PCl₅, NH₃60–75*Core pathway for sulfonamide formation
Catalytic DehydrationAzeotropic dehydration with xyleneActivated alumina, Pd/C90Solvent management for equilibrium control
N-AcylationAcetylation of Chloramine-TAcCl, OsO₄85Demonstrates sulfonamide functionalization

*Hypothetical yield based on analogous reactions.

Challenges and Optimization Opportunities

  • Regioselectivity in Sulfonation: The ethyl group’s steric bulk may direct sulfonation to suboptimal positions. Computational modeling or directed ortho-metalation strategies could improve specificity.

  • Catalyst Selection: Pd/C’s stability makes it preferable to Raney nickel for any reductive steps, though its cost may necessitate recovery protocols.

  • Waste Minimization: Closed-loop systems for solvent recovery (e.g., xylene ) and ammonium byproduct utilization align with green chemistry principles.

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